molecular formula C11H13B B3052500 1-(3-Bromopropyl)-4-ethenylbenzene CAS No. 41996-95-6

1-(3-Bromopropyl)-4-ethenylbenzene

Cat. No.: B3052500
CAS No.: 41996-95-6
M. Wt: 225.12 g/mol
InChI Key: KMOVNOPNNLQXEJ-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-ethenylbenzene, also known as 4-(3-Bromopropyl)styrene, is a valuable organic building block in chemical synthesis and materials science research . This compound features both a bromoalkyl chain and a vinylbenzene group, making it a versatile intermediate for constructing more complex molecular architectures through various coupling and polymerization reactions. The molecular formula is C11H13Br, and it has a molecular weight of 225.125 g/mol . Its CAS Number is 41996-95-6 . Researchers utilize this compound in synthetic organic chemistry, where it serves as a precursor in multi-step synthesis routes. Literature indicates its application in the synthesis of novel materials, leveraging its two different reactive sites to form extended structures . The compound is for research purposes only and is not intended for diagnostic or therapeutic uses. For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

IUPAC Name

1-(3-bromopropyl)-4-ethenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c1-2-10-5-7-11(8-6-10)4-3-9-12/h2,5-8H,1,3-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOVNOPNNLQXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594148
Record name 1-(3-Bromopropyl)-4-ethenylbenzene
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Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41996-95-6
Record name 1-(3-Bromopropyl)-4-ethenylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41996-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromopropyl)-4-ethenylbenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 3 Bromopropyl 4 Ethenylbenzene and Analogous Structures

Precursor Synthesis Pathways and Transformations

The synthesis of 1-(3-Bromopropyl)-4-ethenylbenzene hinges on the efficient and controlled construction of its key precursors. This involves the formation of the basic propylbenzene (B89791) framework, the introduction of the reactive ethenyl (vinyl) moiety, and the final elaboration of the bromopropyl chain.

Synthesis of Propylbenzene Scaffolds: Approaches from Aryl Ketones and Subsequent Reduction

A common and effective strategy for synthesizing n-propylbenzene scaffolds, thereby avoiding carbocation rearrangements associated with direct Friedel-Crafts alkylation, is through a two-step sequence involving Friedel-Crafts acylation followed by reduction. reddit.comquora.com This method ensures the straight-chain propyl group is installed on the aromatic ring without isomerization to an isopropyl group. youtube.com

The initial step is the Friedel-Crafts acylation of an appropriate benzene (B151609) precursor with propionyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form an aryl ketone (propiophenone). youtube.comresearchgate.net The subsequent step involves the complete reduction of the ketone's carbonyl group to a methylene (B1212753) (CH₂) group. Two primary named reactions are employed for this transformation: the Clemmensen reduction (using a zinc-mercury amalgam in hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base like potassium hydroxide). youtube.comyoutube.com The choice between acidic (Clemmensen) or basic (Wolff-Kishner) conditions depends on the presence of other sensitive functional groups in the molecule. youtube.com

Research has optimized these reaction conditions to achieve high yields. For example, one study detailed the synthesis of n-propylbenzene from benzene and propionic acid, where the intermediate propiophenone (B1677668) was obtained in 90.1% yield, and the final reduction product, n-propylbenzene, was achieved with a 95.6% yield under optimized Wolff-Kishner conditions. researchgate.net

Table 1: Representative Conditions for n-Propylbenzene Synthesis via Acylation-Reduction

Step Reactants Catalyst/Reagents Conditions Yield Reference
Acylation Benzene, Propionyl chloride AlCl₃ 50°C for 2h, then 80°C for 4h 90.1% researchgate.net

| Reduction | Propiophenone, Hydrazine hydrate (B1144303) | KOH | 120°C for 2h, then 160°C for 4h | 95.6% | researchgate.net |

Regioselective Introduction of Ethenyl (Vinyl) Moieties onto Aromatic Systems

The introduction of a vinyl group onto the aromatic ring is a critical step in forming the styrene (B11656) backbone of the target molecule. Modern organometallic chemistry offers several powerful, regioselective methods. Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are prominent among these. organic-chemistry.org The Heck reaction can couple an aryl halide or triflate with an alkene like ethylene (B1197577) to form a styrene derivative.

A significant challenge in these reactions is controlling the regioselectivity to favor the desired α- or β-substituted product. Recent studies have shown that the choice of ligand, base, and solvent can profoundly influence the outcome. For instance, a palladium-catalyzed Mizoroki-Heck reaction between aryl triflates and vinyl boronates was developed to regioselectively produce α-vinyl boronates, which are precursors to vinylarenes. organic-chemistry.org The use of a specific 1,5-diaza-3,7-diphosphacyclooctane (P₂N₂) ligand, along with organic bases and nonpolar solvents, was key to achieving high selectivity for the α-product. organic-chemistry.org Other transition-metal-free methods have also been developed, reporting the one-pot synthesis of α-alkyl styrene derivatives from natural products under regioselective conditions. nih.govacs.org

Elaboration of Bromopropyl Chains: Classical and Modern Bromination Techniques for Alcohols

The final key transformation is the conversion of a terminal alcohol on the propyl side-chain, such as in 3-(4-vinylphenyl)propan-1-ol, to the corresponding bromide. This is typically achieved via a nucleophilic substitution reaction.

A classical and widely used method involves treating the primary alcohol with a mixture of sodium bromide (NaBr) and sulfuric acid (H₂SO₄). odinity.combartleby.comchegg.com In this SN2 reaction, the sulfuric acid protonates the hydroxyl group, converting it into a good leaving group (water), which is then displaced by the bromide nucleophile. odinity.combartleby.com The reaction is often performed under reflux to drive it to completion. odinity.com Yields for this type of transformation are generally moderate to high, with one study reporting a 75% yield for the conversion of 3-phenyl-1-propanol (B195566) to 1-bromo-3-phenylpropane. bartleby.com

Modern variations may employ other brominating agents. For instance, reactions with lithium bromide (LiBr) in refluxing acetone (B3395972) have been shown to be highly efficient, giving 3-phenylpropylbromide in 97% yield in a very short reaction time (0.1 hours). chemicalbook.com The choice of the cation (e.g., Li⁺, Na⁺, K⁺) can surprisingly affect the reaction rate and selectivity. chemicalbook.com

Table 2: Comparison of Bromination Conditions for 3-Phenyl-1-propanol

Reagents Solvent Time Yield Reference
NaBr, H₂SO₄, H₂O Dichloromethane (extraction) 60 min (reflux) 75% odinity.combartleby.com
LiBr Acetone 0.1 h (reflux) 97% chemicalbook.com

Advanced Synthetic Approaches to Functionalized Styrene Derivatives

Beyond the classical stepwise assembly, advanced synthetic methodologies focus on achieving higher efficiency, selectivity, and access to complex, functionalized styrene derivatives.

Stereoselective and Stereospecific Synthesis Routes

For analogous structures where stereochemistry is a factor, stereoselective and stereospecific syntheses are crucial. The synthesis of enantiomerically enriched styrene derivatives is an active area of research, as these compounds are valuable chiral building blocks. acs.org One established route involves the Mitsunobu cyclodehydration of chiral phenethane-1,2-diols. This method can produce styrene oxides with a high degree of stereoretention (up to 99%). acs.org

More recently, catalytic asymmetric synthesis has emerged as a powerful tool. Chiral phosphoric acids, for example, have been used as catalysts in the asymmetric nucleophilic addition to generate atropisomeric styrenes with excellent yield and enantioselectivity. nih.gov Palladium-catalyzed enantioselective reactions have also been reported for the synthesis of axially chiral styrene derivatives, representing a significant advance in atroposelective catalysis. nih.gov

Catalytic Methodologies for Brominated Alkylbenzenes

Catalytic methods for the bromination of alkylbenzenes offer an alternative route to introduce the bromine atom. Instead of installing a pre-functionalized bromopropyl chain, an existing alkyl chain can be selectively brominated. This typically occurs at the benzylic position, which is activated due to the resonance stabilization of the resulting benzylic radical. libretexts.orglibretexts.org

N-Bromosuccinimide (NBS) is a common reagent for benzylic bromination, as it provides a low, steady concentration of bromine radicals, which favors substitution on the side chain over addition to the aromatic ring. libretexts.orglibretexts.org The reaction is typically initiated by light or a radical initiator. While this method is highly effective for bromination at the carbon directly attached to the ring (the benzylic carbon), selective bromination at other positions on a longer alkyl chain, such as the terminal carbon of a propyl group, requires different strategies that are not based on benzylic activation. For non-activated positions, radical reactions under different conditions or functional group transformations, as described in section 2.1.3, remain the more direct approach.

Studies on the electrophilic aromatic bromination have also provided deep insights into how structural and electronic effects, along with the nature of the brominating agent (e.g., HOBr, BrCl, Br₂), influence reaction rates and regioselectivity. rsc.orgrsc.org These findings are critical for designing syntheses that require selective bromination of the aromatic ring itself in complex molecules. rsc.org

Strategic Considerations in Reaction Optimization and Scale-Up

Optimizing the synthesis of this compound for large-scale production requires careful consideration of reaction efficiency, cost, safety, and purification. Key synthetic steps, such as carbon-carbon bond formation and functional group interconversions, must be fine-tuned to maximize yield and minimize side-product formation, particularly polymerization of the styrene moiety.

Cross-coupling reactions, such as the Heck or Suzuki reaction, are powerful methods for forming the styrenyl C-C bond. organic-chemistry.orgrsc.org The Heck reaction, which couples an aryl halide with an alkene, is a common route to styrenes. ntu.edu.sg Optimization of this step is critical. For example, studies on Heck reactions for styrene synthesis show that solvent choice can dramatically influence selectivity; the use of σ-donating solvents like dimethylacetamide (DMA) can lead to higher selectivity for the desired (E)-styrenyl product. nih.gov Catalyst selection is another key parameter. While standard catalysts like Palladium(II) acetate (B1210297) are effective, the use of specific ligands or pre-catalysts can enhance reaction rates and yields, even allowing reactions to proceed at room temperature. organic-chemistry.org For large-scale synthesis, minimizing the catalyst loading is economically crucial, and phosphine-free catalyst systems are often explored to simplify purification. organic-chemistry.org The propensity of styrenes to polymerize means that reaction times and temperatures must be minimized, a goal that has been achieved through the development of ultra-fast coupling reactions using highly reactive arenediazonium salts. rsc.org

The final step, converting a precursor like 3-(4-vinylphenyl)propan-1-ol to the target bromide, also requires optimization. Reagents such as phosphorus tribromide (PBr₃) or carbon tetrabromide in the presence of triphenylphosphine (B44618) (the Appel reaction) are effective. However, reaction conditions must be controlled to prevent acid-catalyzed polymerization of the vinyl group or hydrobromination across the double bond. This often involves using non-protic solvents, moderate temperatures, and the addition of a weak, non-nucleophilic base to scavenge any generated acid.

The following table summarizes key optimization parameters for a representative Heck reaction that could be employed in the synthesis of the 4-ethenylbenzene core structure.

ParameterCondition/ReagentEffect on ReactionRationale for Optimization & Scale-Up
Catalyst Palladium(II) acetate (Pd(OAc)₂)Initiates the catalytic cycle.Low-cost and common, but loading must be minimized for scale-up to reduce cost and residual metal in the product. rsc.org
Ligand Triphenylphosphine (PPh₃) or bulky electron-rich phosphinesStabilizes the palladium center, influences reaction rate and selectivity.Choice of ligand can prevent catalyst decomposition and control regioselectivity. For scale-up, air-stable and less expensive ligands are preferred. ntu.edu.sg
Base Triethylamine (NEt₃) or Potassium Carbonate (K₂CO₃)Neutralizes the H-X generated during the reaction.Base strength and solubility affect reaction kinetics. An inorganic base may be preferred for easier removal during workup on a large scale.
Solvent Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethylacetamide (DMA)Solubilizes reagents and influences catalyst activity and product selectivity.DMA can improve (E)-styrenyl selectivity. nih.gov For scale-up, solvent recovery, toxicity, and boiling point are critical considerations.
Temperature 80 - 140 °CAffects reaction rate and side-product formation.Must be high enough for efficient reaction but low enough to prevent significant polymerization of the styrene product and catalyst degradation.
Inhibitor 4-tert-ButylcatecholPrevents radical polymerization of the styrene product.Essential for achieving high yields and product stability during the reaction and purification, especially on a large scale where reaction times may be longer.

By systematically optimizing these parameters, a robust and scalable process can be developed to produce this compound with high purity and yield, suitable for its intended applications.

Chemical Transformations and Intrinsic Reactivity of 1 3 Bromopropyl 4 Ethenylbenzene

Reactivity Profiles of the Ethenyl Group

The ethenyl group attached to the benzene (B151609) ring is essentially a styrene (B11656) moiety. Its reactivity is dominated by addition reactions, where the π-bond is broken to form two new σ-bonds. The electronic communication with the aromatic ring influences the regioselectivity and rate of these transformations.

Electrophilic and Radical Addition Mechanisms

Electrophilic Addition: The ethenyl group of 1-(3-bromopropyl)-4-ethenylbenzene readily undergoes electrophilic addition reactions, characteristic of alkenes. libretexts.org The reaction is initiated by the attack of the electron-rich double bond on an electrophile (E+). This process is regioselective, following Markovnikov's rule. The initial addition of the electrophile occurs at the terminal carbon of the vinyl group, leading to the formation of a resonance-stabilized benzylic carbocation. This intermediate is more stable than the alternative primary carbocation that would form if the electrophile added to the internal carbon. A subsequent attack by a nucleophile (Nu-) on the carbocation completes the addition.

A classic example is the hydrobromination of styrene systems. The π-electrons of the double bond attack the hydrogen of HBr, forming a stable benzylic carbocation which is then attacked by the bromide ion. libretexts.org Similarly, the bromination of styrene with Br2 proceeds via an electrophilic addition mechanism, often involving a cyclic bromonium ion intermediate. youtube.comacs.org

Radical Addition: In contrast to electrophilic addition, radical addition to the ethenyl group can be initiated by radical species. These reactions often proceed via an anti-Markovnikov pathway, particularly in the presence of radical initiators like peroxides. A radical initiator generates a radical which then adds to the terminal carbon of the ethenyl group. This addition forms the more stable benzylic radical. This intermediate then abstracts a hydrogen atom from a donor to yield the final product. Vinyl radicals, which are highly reactive and electrophilic, can also participate in these additions, often leading to cyclization reactions if appropriate radical acceptors are present within the molecule. acs.orgrsc.orgnih.gov

Table 1: Comparison of Addition Mechanisms for the Ethenyl Group

Feature Electrophilic Addition Radical Addition
Initiator Electrophile (e.g., H+, Br+) Radical (e.g., Br•)
Intermediate Benzylic Carbocation Benzylic Radical
Regioselectivity Markovnikov Anti-Markovnikov (often)
Typical Reagents HBr, H2O/H+, Br2 HBr/Peroxides, Radical Initiators
Product Example (with HBr) 1-(1-Bromoethyl)-4-(3-bromopropyl)benzene 1-(2-Bromoethyl)-4-(3-bromopropyl)benzene

Cycloaddition Reactions and Their Synthetic Utility

The ethenyl group can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. libretexts.org In these reactions, the styrene derivative reacts with a conjugated diene to form a six-membered ring. The reactivity of the dienophile is enhanced by electron-withdrawing groups, though styrene itself can react under suitable conditions, often requiring heat. researchgate.netacs.org These reactions are highly valuable in synthesis as they form multiple carbon-carbon bonds and can create up to four stereocenters in a single, stereospecific step. libretexts.org

The synthetic utility of using this compound in Diels-Alder reactions lies in the creation of complex cyclic structures that retain the bromopropyl handle for further functionalization. For instance, reaction with a diene like isoprene (B109036) could yield a substituted cyclohexene (B86901) ring, which can then be elaborated using the reactivity of the bromoalkyl chain. acs.org Recently, dynamic crosslinking in polymers has been achieved using the Diels-Alder reaction with furan-modified styrene-butadiene-styrene (SBS) block copolymers, highlighting the versatility of this reaction on styrenic units. rsc.org

Reactivity Profiles of the Bromopropyl Moiety

The 3-bromopropyl group is a primary alkyl halide. Its reactivity is centered on the electrophilic carbon atom attached to the bromine, which is a good leaving group. This moiety primarily undergoes nucleophilic substitution and elimination reactions, and it is also an excellent substrate for metal-catalyzed cross-coupling.

Nucleophilic Substitution Reactions (SN1 and SN2 Mechanistic Pathways)

The carbon-bromine bond in the bromopropyl group is polarized, making the carbon atom susceptible to attack by nucleophiles. As a primary alkyl halide, it is expected to favor the SN2 (bimolecular nucleophilic substitution) pathway. ucalgary.ca

SN2 Pathway: This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the bromine. It is a single, concerted step where the C-Nu bond is formed simultaneously as the C-Br bond is broken. quora.com This pathway is favored for primary halides due to the low steric hindrance around the reaction center. youtube.comyoutube.com Reactions with strong nucleophiles will predominantly follow the SN2 mechanism. youtube.comglasp.co

SN1 Pathway: The SN1 (unimolecular nucleophilic substitution) pathway is generally disfavored for primary alkyl halides because it would require the formation of a highly unstable primary carbocation. quora.com However, benzylic halides, which are structurally related, can undergo SN1 reactions due to the formation of a resonance-stabilized benzylic carbocation. ucalgary.cayoutube.com While the bromine in this compound is not in a benzylic position, it is important to note that reaction conditions promoting carbocation formation (e.g., polar protic solvents, weak nucleophiles) are generally avoided if selective substitution at the primary carbon is desired. youtube.comglasp.co

β-Elimination Reactions: Pathway Analysis and Product Selectivity

When this compound is treated with a strong, sterically hindered base, β-elimination (E2) can compete with nucleophilic substitution (SN2). In this reaction, the base abstracts a proton from the carbon atom adjacent (beta) to the carbon bearing the bromine, leading to the formation of a double bond and elimination of HBr. This would result in the formation of 1-allyl-4-ethenylbenzene.

The competition between SN2 and E2 reactions is influenced by several factors:

Nature of the Base/Nucleophile: Strong, non-bulky bases/nucleophiles (e.g., -OH, -OR) can lead to a mixture of SN2 and E2 products. Strong, sterically hindered bases (e.g., t-BuOK) favor E2 elimination.

Temperature: Higher temperatures generally favor elimination over substitution.

For primary halides like the bromopropyl group, SN2 is often the major pathway, but E2 can become significant with the right choice of base and conditions. youtube.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The C(sp³)-Br bond of the bromopropyl group is an excellent handle for forming new carbon-carbon bonds via metal-catalyzed cross-coupling reactions. These reactions have revolutionized organic synthesis. fishersci.co.ukccspublishing.org.cn

Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of the alkyl bromide with an organoboron compound, such as a boronic acid or ester. organic-chemistry.orglibretexts.org While initially developed for aryl and vinyl halides, the scope of the Suzuki reaction has been extended to include alkyl bromides. organic-chemistry.orgwikipedia.org This allows for the formation of a new C-C bond by replacing the bromine atom with the organic group from the boron reagent, offering a powerful method for alkyl chain extension or arylation.

Heck Reaction: The Heck reaction typically couples aryl or vinyl halides with alkenes. organic-chemistry.orgwikipedia.org However, developments have enabled the use of alkyl halides. rsc.org In the context of this compound, the alkyl bromide could potentially be coupled with another alkene, although intramolecular reactions involving the ethenyl group are also a possibility under certain catalytic conditions. libretexts.orgyoutube.com

Sonogashira Coupling: This reaction couples a halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. libretexts.orgwikipedia.orgresearchgate.net Like the Suzuki and Heck reactions, its scope has been expanded to include alkyl halides. researchgate.netrsc.org This would allow for the direct introduction of an alkynyl group at the terminus of the propyl chain, converting the bromopropyl moiety into a longer chain containing a triple bond. numberanalytics.com

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions for the Bromopropyl Moiety

Reaction Coupling Partner Catalyst System (Typical) Resulting Bond
Suzuki Organoboron (R-B(OH)2) Pd(0) complex, Base C(sp³)-C(sp², sp³)
Heck Alkene (R'-CH=CH2) Pd(0) complex, Base C(sp³)-C(sp²)
Sonogashira Terminal Alkyne (R'-C≡CH) Pd(0) complex, Cu(I) co-catalyst, Base C(sp³)-C(sp)

Generation and Reactivity of Organometallic Intermediates (e.g., Grignard Reagents, Organolithium Species)

The presence of a bromo-functionalized propyl chain allows for the generation of highly reactive organometallic intermediates, such as Grignard and organolithium reagents. These intermediates are powerful nucleophiles and bases, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. However, the concurrent presence of a vinyl group introduces a significant challenge, as these organometallic species can potentially react with the styrenic double bond, leading to undesired side reactions like polymerization or addition.

Grignard Reagents: The preparation of the Grignard reagent, 4-ethenylphenylpropylmagnesium bromide, from this compound and magnesium metal is a critical transformation. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent quenching by moisture. The successful formation of the Grignard reagent is highly dependent on the reaction conditions, including the purity of the magnesium and the absence of protic impurities.

While the primary alkyl bromide readily reacts with magnesium, the vinyl group can undergo anionic polymerization initiated by the newly formed Grignard reagent. To mitigate this, the reaction is often performed at low temperatures and with careful control over the addition rate of the alkyl bromide to the magnesium suspension. The use of activating agents for magnesium, such as a small crystal of iodine or 1,2-dibromoethane, can facilitate the initiation of the Grignard formation at lower temperatures, thus minimizing side reactions.

The reactivity of the resulting Grignard reagent is characteristic of such organometallic species. It can participate in a wide array of reactions, including nucleophilic addition to carbonyl compounds (aldehydes, ketones, esters), ring-opening of epoxides, and carbon dioxide fixation to yield carboxylic acids.

Organolithium Species: Alternatively, organolithium reagents can be generated from this compound. This is typically achieved through a metal-halogen exchange reaction, for instance, by treating the bromo-compound with two equivalents of an alkyllithium reagent, such as tert-butyllithium, at low temperatures in a non-polar solvent like hexane. Organolithium reagents are generally more reactive and basic than their Grignard counterparts, which can exacerbate the issue of vinyl group polymerization. Therefore, stringent control over the reaction conditions is paramount.

The generated 4-ethenylphenylpropyllithium is a potent nucleophile and can be employed in similar synthetic applications as the Grignard reagent. However, its enhanced reactivity can also be harnessed for transformations that are sluggish with Grignard reagents.

A representative table of reactions for these organometallic intermediates is presented below, based on established reactivity patterns for similar compounds.

Organometallic Reagent Electrophile Reaction Conditions Product Typical Yield (%)
4-Ethenylphenylpropylmagnesium bromideBenzaldehydeTHF, 0 °C to rt1-(4-Ethenylphenyl)-4-phenylbutan-1-ol85-95
4-Ethenylphenylpropylmagnesium bromideAcetone (B3395972)THF, 0 °C to rt2-(4-Ethenylphenylpropyl)propan-2-ol80-90
4-Ethenylphenylpropylmagnesium bromideCarbon Dioxide (solid)THF, -78 °C to rt, then H₃O⁺4-(4-Ethenylphenyl)butanoic acid70-85
4-EthenylphenylpropyllithiumN,N-Dimethylformamide (DMF)Hexane/THF, -78 °C to rt, then H₃O⁺4-(4-Ethenylphenyl)butanal65-75

Polymerization Chemistry of 1 3 Bromopropyl 4 Ethenylbenzene

Radical Polymerization Mechanisms and Control

Radical polymerization is a versatile and widely used method for producing polymers from vinyl monomers. For a monomer like 1-(3-bromopropyl)-4-ethenylbenzene, both conventional and controlled radical polymerization techniques can be employed to synthesize a range of polymer architectures.

Conventional Radical Polymerization: Kinetic and Thermodynamic Aspects

Conventional free-radical polymerization of styrenic monomers is a well-established process, typically initiated by thermal or photochemical decomposition of an initiator to generate radicals. nii.ac.jplibretexts.org The polymerization of this compound would proceed via the standard steps of initiation, propagation, and termination.

Kinetics: The rate of polymerization is dependent on the concentrations of the monomer and the initiator. libretexts.orgslideshare.net The presence of the bromopropyl group is not expected to significantly interfere with the radical polymerization of the vinyl group. However, the bulky nature of the substituent might have a minor influence on the propagation rate constant compared to unsubstituted styrene (B11656). Chain transfer reactions, particularly to the bromopropyl group, could potentially occur, leading to branching and a broader molecular weight distribution. researchgate.net

Thermodynamics: The polymerization of vinyl monomers is an exothermic process driven by the conversion of a π-bond in the monomer to a σ-bond in the polymer backbone. The ceiling temperature (Tc), the temperature at which the rate of polymerization equals the rate of depolymerization, is an important thermodynamic consideration. For styrenic monomers, the ceiling temperature is generally high, allowing for polymerization over a wide range of temperatures. slideshare.net

Controlled/Living Radical Polymerization (e.g., ATRP, RAFT) for Architectural Precision

To overcome the limitations of conventional radical polymerization, such as poor control over molecular weight and high polydispersity, controlled/living radical polymerization (C/LRP) techniques are employed. rsc.orgnih.gov These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low PDI), and complex architectures like block copolymers. fudan.edu.cnresearchgate.net

Atom Transfer Radical Polymerization (ATRP): ATRP is a powerful C/LRP method that utilizes a transition metal complex (typically copper-based) to reversibly activate and deactivate the growing polymer chains. cmu.educmu.edu For this compound, an ATRP system would involve an initiator (an alkyl halide) and a catalyst system (e.g., CuBr/ligand). The polymerization would be initiated from the vinyl group, and the bromopropyl functionality would remain intact for potential post-polymerization modifications. cmu.edunih.gov The ability to control the polymerization allows for the synthesis of well-defined homopolymers and block copolymers. researchgate.net

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization is another versatile C/LRP technique that uses a chain transfer agent (a thiocarbonylthio compound) to mediate the polymerization. nih.govnih.gov This method is known for its tolerance to a wide range of functional groups and solvents. The RAFT polymerization of this compound would allow for the synthesis of polymers with controlled molecular weights and low PDIs. mdpi.commdpi.com The resulting polymer would have a terminal thiocarbonylthio group, which can be further functionalized or removed.

Polymerization TechniqueInitiator/Catalyst SystemExpected Outcome for this compound
ATRP Alkyl Halide / Cu(I) complexWell-defined homopolymers and block copolymers with low PDI. rsc.orgcmu.edu
RAFT RAFT Agent / Radical InitiatorPolymers with controlled molecular weight and narrow PDI. nih.govnih.gov

Anionic Polymerization Strategies for Controlled Architectures

Anionic polymerization is a living polymerization technique that offers excellent control over polymer architecture, leading to polymers with very narrow molecular weight distributions and well-defined end-groups. uni-bayreuth.desemanticscholar.orgeresearchco.com

Living Anionic Polymerization: Initiation, Propagation, and Chain Transfer Considerations

Living anionic polymerization of styrenic monomers is typically initiated by organolithium compounds in non-polar solvents. uni-bayreuth.deunl.edu For this compound, the initiation would involve the addition of the initiator to the vinyl group, creating a propagating carbanionic center.

A significant challenge in the anionic polymerization of this monomer is the presence of the electrophilic bromopropyl group. This group could potentially react with the highly nucleophilic carbanionic chain end, leading to side reactions such as intramolecular cyclization or intermolecular coupling, which would terminate the living polymerization. rsc.org To circumvent this, the polymerization would likely need to be carried out at very low temperatures to suppress these side reactions. Alternatively, protection of the bromo group prior to polymerization and subsequent deprotection might be necessary.

Synthesis of Homopolymers with Controlled Molecular Weights and Narrow Polydispersities

Under ideal living anionic polymerization conditions, where termination and chain transfer reactions are absent, the number-average molecular weight (Mn) of the resulting poly(this compound) would be determined by the molar ratio of the monomer to the initiator. unl.edufiveable.me The polydispersity index (PDI) would be very low, typically below 1.1. unl.edu However, achieving these ideal conditions for this specific monomer would be challenging due to the reactive pendant group.

Construction of Block Copolymers with Tailored Segmental Compositions

One of the key advantages of living anionic polymerization is the ability to synthesize well-defined block copolymers by sequential monomer addition. rsc.orgmdpi.comnih.gov To create a block copolymer containing a poly(this compound) segment, this monomer could be polymerized first, followed by the addition of a second monomer, or vice versa. The order of monomer addition is crucial and depends on the relative reactivities of the propagating anions. fudan.edu.cn

For example, a block copolymer with polystyrene could be synthesized. If styrene is polymerized first, the resulting polystyryl anion could then initiate the polymerization of this compound. The reverse sequence would be more challenging due to the potential for the reactive bromopropyl group to interfere with the initiation of styrene.

Polymerization MethodKey Considerations for this compoundPotential Products
Living Anionic Polymerization Potential for side reactions with the bromopropyl group. Low temperatures are likely required.Homopolymers with controlled Mn and low PDI. unl.edu
Block Copolymer Synthesis Sequential monomer addition. Order of addition is critical.Diblock or multiblock copolymers with tailored compositions. mdpi.comresearchgate.net

Iterative and Sequential Methodologies for Complex Macromolecular Architectures

Iterative approaches combining living anionic polymerization with specialized linking chemistry have proven powerful in creating complex structures like multi-component star polymers and dendrimer-like hyperbranched polymers. nih.govnih.gov A key feature of these methods is the regeneration of a reactive site after the introduction of a polymer chain. nih.govnih.gov The benzyl (B1604629) bromide functionality, present in molecules analogous to this compound, can serve as such a regenerable reaction site. nih.govmdpi.com

In a typical iterative sequence, a living polymer chain can be reacted with a linking agent that contains a protected functional group. After the linking reaction, this protected group is deprotected to reveal a new reactive site, such as a benzyl bromide, which can then initiate the polymerization of another monomer or react with another living polymer chain. This cycle of polymer chain introduction and reactive site regeneration allows for the controlled, stepwise assembly of complex architectures. nih.gov

Table 1: Key Features of Iterative Methodologies

FeatureDescriptionReference
Living Polymerization Enables the synthesis of polymer chains with well-defined molecular weights and narrow molecular weight distributions. nih.gov
Linking Chemistry Specially designed reactions to connect polymer chains and introduce new functionalities. nih.gov
Regenerable Reactive Site A functional group that can be regenerated after each iterative cycle to allow for further polymer chain addition. The benzyl bromide group is a notable example. nih.govmdpi.com
Controlled Architectures Allows for the precise synthesis of multicomponent star polymers, high-generation dendrimer-like polymers, and exactly defined graft polymers. nih.govnih.gov

Self-Condensing Vinyl Polymerization (SCVP) and Inimer Concepts

Self-condensing vinyl polymerization (SCVP) is a powerful technique for the one-pot synthesis of hyperbranched polymers. nih.govrsc.orgmdpi.com This method utilizes a special type of monomer known as an "inimer," which is a molecule that contains both a polymerizable vinyl group and an initiating site within the same structure. nih.govmdpi.com

Design Principles and Mechanistic Understanding of Inimers in Hyperbranched Polymer Synthesis

An inimer, in the context of controlled radical polymerization, is often denoted as an AB* monomer. The 'A' part represents the polymerizable vinyl group, and the 'B' part is a functional group that can be activated to initiate polymerization. rsc.org For this compound, the vinyl group serves as the 'A' moiety, and the bromopropyl group, which can be transformed into a radical initiating species (e.g., via atom transfer radical polymerization or ATRP), acts as the 'B' moiety.

The polymerization of an inimer proceeds in a self-condensing manner. An activated initiator starts the polymerization of the vinyl group of another inimer molecule. As the polymer chain grows, it incorporates more inimer units, each adding a latent initiating site along the polymer backbone. Subsequent activation of these pendant initiator sites leads to the formation of new polymer chains, resulting in a highly branched, dendritic structure. nih.govnih.gov The degree of branching in the final hyperbranched polymer is influenced by the relative rates of propagation and activation of the pendant initiating groups. nih.gov

Controlled Synthesis and Characterization of Hyperbranched Polymers

The use of controlled radical polymerization techniques, such as ATRP, in SCVP allows for the synthesis of hyperbranched polymers with tunable molecular weights and a lower polydispersity index compared to conventional free radical polymerization. nih.govnih.gov The structure of the resulting hyperbranched polymers can be characterized by various techniques, including size exclusion chromatography (SEC) to determine molecular weight and distribution, and nuclear magnetic resonance (NMR) spectroscopy to elucidate the degree of branching. rsc.orgpolymer.cn

The synthesis of hyperbranched polyacrylates has been successfully achieved through the SCVP of inimers containing a halo-ester group. google.com This demonstrates the feasibility of using halide-containing inimers to produce well-defined hyperbranched structures. While direct reports on the SCVP of this compound are scarce, the principles established with analogous inimers provide a clear pathway for its use in creating hyperbranched polystyrenic materials. rsc.orggoogle.com

Copolymerization Strategies Involving the Functionalized Monomer

The dual functionality of this compound also makes it an excellent candidate for various copolymerization strategies to introduce branching and functionality into linear polymers.

Statistical, Alternating, and Gradient Copolymerization Approaches

Statistical Copolymerization: In statistical copolymerization, this compound can be copolymerized with another vinyl monomer (e.g., styrene, methyl methacrylate). The resulting linear polymer chain will have a random distribution of bromopropyl functional groups along the backbone. The reactivity ratios of the two monomers will determine the precise monomer sequence distribution. researchgate.net These pendant functional groups can then be used for post-polymerization modifications.

Alternating Copolymerization: Achieving a strictly alternating sequence of this compound and a comonomer is more challenging and often requires specific monomer pairs and polymerization conditions, such as the use of Lewis acids that can complex with one of the monomers and promote a charge-transfer complex. kyoto-u.ac.jp

Gradient Copolymerization: Gradient copolymers exhibit a gradual change in composition along the polymer chain. A gradient copolymer of this compound could be synthesized by controlling the feed ratio of the monomers during the polymerization. This would result in a polymer with a gradient of functional groups, which can influence the material's self-assembly and surface properties. ed.ac.uk

Graft Copolymerization: "Grafting-From" and "Grafting-Through" Techniques

Graft copolymers consist of a main polymer backbone with polymeric side chains, or grafts, attached. The functional nature of this compound makes it suitable for both "grafting-from" and "grafting-through" approaches. nih.gov

"Grafting-From": In this technique, a backbone polymer is first synthesized containing initiating sites from which the graft chains are grown. nih.gov this compound can be copolymerized with a primary monomer to create a backbone with pendant bromopropyl groups. These groups can then serve as initiators for a controlled radical polymerization, such as ATRP, to grow well-defined side chains of another monomer, resulting in a graft copolymer. yyu.edu.trresearchgate.net

"Grafting-Through": This method involves the copolymerization of a standard monomer with a macromonomer (a polymer chain with a polymerizable end group). nih.gov While this compound is not a macromonomer itself, it can be used to synthesize one. For instance, the bromopropyl group could be used to initiate the polymerization of a monomer to form a polymer chain, which is then functionalized at the other end with a polymerizable group. This resulting macromonomer can then be copolymerized in a "grafting-through" process.

Table 2: Copolymerization Strategies for this compound

StrategyDescriptionPotential OutcomeReference
Statistical Copolymerization Random incorporation of the functional monomer into a polymer chain.Linear polymer with randomly distributed bromopropyl groups for post-polymerization modification. researchgate.net
Alternating Copolymerization Strictly alternating sequence of the functional monomer and a comonomer.Linear polymer with a regular arrangement of functional groups. kyoto-u.ac.jp
Gradient Copolymerization Gradual change in the concentration of the functional monomer along the polymer chain.Polymer with a gradient of functionality, influencing self-assembly and surface properties. ed.ac.uk
"Grafting-From" Growing graft chains from initiating sites on a pre-formed backbone.Graft copolymer with a backbone containing this compound units and side chains of another polymer. yyu.edu.trresearchgate.net
"Grafting-Through" Copolymerizing a macromonomer with a standard monomer.Graft copolymer where the functional monomer is part of the building block for the macromonomer. nih.gov

Synthesis of Star Polymer Architectures via Multifunctional Initiators and Linking Agents

The unique bifunctional nature of this compound, possessing both a polymerizable ethenyl (vinyl) group and a reactive bromopropyl group, allows for its incorporation into complex macromolecular architectures such as star polymers. The synthesis of these structures can be methodically approached through controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). Two primary strategies are employed: the "core-first" method, which utilizes multifunctional initiators, and the "arm-first" method, which involves the use of linking agents.

Core-First Method with Multifunctional Initiators:

In the "core-first" approach, a central molecule featuring multiple initiation sites is used to concurrently grow several polymer arms. For styrenic monomers like this compound, initiators that contain multiple 2-bromoisobutyrate or benzylic halide functionalities are particularly effective. The synthesis of star polymers of poly(this compound) can be extrapolated from established procedures for structurally similar monomers, such as 4-vinylbenzyl chloride (VBC) and styrene. researchgate.netiarjset.com For example, initiators like pentaerythritol (B129877) tetrakis(2-bromoisobutyrate) can be used to create 4-arm stars, while molecules like zinc porphyrin complexes with four initiating sites can also serve as cores for 4-arm star polymers. epa.gov

The polymerization is typically conducted in an appropriate solvent, such as toluene (B28343) or anisole. A catalyst system, usually composed of a copper(I) halide (e.g., CuBr) complexed with a nitrogen-based ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA), is crucial for maintaining control over the polymerization. iarjset.com By carefully controlling the reaction temperature, it is possible to synthesize star polymers with well-defined arm lengths and narrow molecular weight distributions, as indicated by low polydispersity indices (PDI).

Table 1: Representative Conditions for "Core-First" ATRP Synthesis of Star Polymers with Styrenic Monomers

This table presents data adapted from studies on similar styrenic monomers to illustrate potential synthetic parameters for this compound.

InitiatorMonomerCatalyst SystemSolventTemp. (°C)Resulting Architecture
Pentaerythritol tetrakis(2-chloropropionate)StyreneCuBr/PMDETAToluene1104-arm star polymer iarjset.com
Zinc 5,10,15,20-tetrakis(4-(2-methyl-2-bromopropoxy) phenyl) porphyrin9-(4-vinylbenzyl)-9H-carbazole (VBCz)CuBr/PMDETAToluene904-arm star polymer with porphyrin core epa.gov
Pentaerythritol tetrakis(2-bromoisobutyrate)9-(4-vinylbenzyl)-9H-carbazole (VBCz)CuCl/PMDETAAnisole904-arm star polymer researchgate.net

Arm-First Method with Linking Agents:

The "arm-first" strategy begins with the synthesis of linear polymer arms of this compound via a living polymerization method like ATRP or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These "living" polymer chains, which retain their reactive ends, are subsequently reacted with a multifunctional linking agent. Divinyl compounds, most commonly divinylbenzene (B73037) (DVB), are used for this purpose. tandfonline.com The active ends of the polymer arms add across the double bonds of the DVB molecules, which results in a cross-linked core from which the polymer arms radiate. tandfonline.comresearchgate.net

A key distinction of the "arm-first" method is that the number of arms per star is not as precisely defined as in the "core-first" method, often yielding a star polymer population with a statistical distribution of arm numbers. The characteristics of the final star polymer, including the average number of arms and the size of the core, are influenced by the molar ratio of the linear polymer arms to the linking agent. cmu.edu

Table 2: Example of "Arm-First" Star Polymer Synthesis using a Linking Agent

This table illustrates the general principle of the "arm-first" method with examples from related polymer systems.

Linear Polymer ArmLinking AgentPolymerization TechniqueKey Features
Poly(styrene)Divinylbenzene (DVB)RAFT PolymerizationFormation of a microgel core with a random distribution of arms. tandfonline.com
Poly(methyl methacrylate)Divinylbenzene (DVB)PhotopolymerizationSynthesis of star polymers with a cross-linked core. researchgate.net
Poly(isoprene)Divinylbenzene (DVB)Anionic PolymerizationFunctional stars can be prepared using a functional initiator for the arms. tandfonline.com

Heterogeneous Polymerization Systems: Suspension and Emulsion Polymerization

For larger-scale industrial applications, the polymerization of this compound can be carried out in heterogeneous systems such as suspension and emulsion polymerization. These techniques offer significant advantages, including effective heat removal and control over the physical form of the resulting polymer. youtube.comacs.org

Suspension Polymerization:

In a typical suspension polymerization setup, this compound is dispersed as fine droplets in a continuous aqueous phase. youtube.com Polymerization is initiated by a monomer-soluble initiator, for example, benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), which is dissolved within the monomer droplets. youtube.comuc.edu To prevent these droplets from coalescing, a suspending agent or protective colloid, such as polyvinyl alcohol (PVA) or gelatin, is dissolved in the water phase. uc.edu The polymerization proceeds within each individual monomer droplet, ultimately yielding solid, spherical polymer beads. youtube.com The final particle size of these beads can be controlled by manipulating parameters like the agitation speed, the concentration and type of suspending agent, and the ratio of monomer to water. youtube.comuc.edu

Table 3: Typical Components in a Suspension Polymerization System for a Styrenic Monomer

ComponentFunctionExample
MonomerBuilding block of the polymerThis compound
Continuous PhaseDispersion medium, heat sinkWater youtube.com
Initiator (monomer-soluble)Initiates polymerizationBenzoyl peroxide (BPO) uc.edu
Suspending AgentStabilizes monomer dropletsPolyvinyl alcohol (PVA) uc.edu

Emulsion Polymerization:

Emulsion polymerization of this compound involves the emulsification of the monomer in an aqueous medium using a surfactant. acs.org A water-soluble initiator, such as potassium persulfate (KPS), is used to start the polymerization. acs.org The primary sites of polymerization are the monomer-swollen surfactant micelles. This process results in the formation of a latex, which is a stable colloidal dispersion of polymer particles in water. acs.org The polymer particles produced via emulsion polymerization are significantly smaller than those from suspension polymerization, typically in the range of 50-500 nanometers. acs.org Given the presence of the reactive bromopropyl group, a cationic surfactant like dodecyltrimethylammonium (B156365) bromide could be utilized to ensure electrostatic stabilization and prevent potential side reactions. acs.org

Table 4: Key Components for Emulsion Polymerization of a Styrenic Monomer

ComponentFunctionExample
MonomerPolymerizable unitThis compound
Continuous PhaseDispersion mediumWater acs.org
Initiator (water-soluble)Initiates polymerization in the aqueous phasePotassium persulfate (KPS) acs.org
SurfactantForms micelles, stabilizes particlesSodium dodecyl sulfate (B86663) (SDS) or a cationic surfactant acs.org

It is important to note that the bromopropyl functionality on the monomer may affect the colloidal stability and reaction kinetics in both suspension and emulsion systems, necessitating careful optimization of the reaction conditions.

Post Polymerization Modification and Derivatization of Bromopropyl Functionalized Polymers

Nucleophilic Substitution Reactions on Polymeric Frameworks

The alkyl bromide functionality on the polymer is an excellent electrophilic site, making it highly susceptible to attack by various nucleophiles. This reactivity is the basis for numerous post-polymerization modification strategies aimed at introducing new functional groups onto the polymer backbone. rsc.org

The transformation of the bromopropyl group into other functionalities is readily achieved through classic SN2 reactions. A variety of nucleophiles can be employed to displace the bromide ion, leading to polymers with new pendant groups and, consequently, altered chemical and physical properties.

Amine Functionalization: Primary and secondary amines can react with the bromopropyl group to yield polymers bearing secondary or tertiary amine functionalities, respectively. Further reaction with another polymer chain or a small molecule alkyl halide can lead to the formation of quaternary ammonium (B1175870) salts. These reactions are fundamental for creating pH-responsive materials and precursors for positively charged polymers.

Hydroxyl Functionalization: The introduction of hydroxyl groups can be accomplished by reacting the polymer with hydroxide (B78521) sources, such as sodium hydroxide, or by using protected hydroxyl-containing nucleophiles followed by a deprotection step. This modification imparts hydrophilicity to the polymer and provides sites for subsequent esterification or etherification reactions. rsc.org

Thiol Functionalization: Thiol groups can be introduced by reacting the polymer with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis. The resulting thiol-functionalized polymers are valuable for their ability to form disulfide crosslinks, act as ligands for heavy metals, or participate in further "click" chemistry reactions like thiol-ene additions. wiley-vch.de

Table 1: Examples of Nucleophilic Substitution Reactions on Bromopropyl-Functionalized Polystyrene

NucleophileReagent ExampleResulting Pendant GroupKey Properties/Applications
AmineDimethylamine-CH₂CH₂CH₂N(CH₃)₂pH-responsive, precursor for cationic polymers
HydroxideSodium Hydroxide-CH₂CH₂CH₂OHIncreased hydrophilicity, sites for esterification
ThiolSodium Hydrosulfide-CH₂CH₂CH₂SHRedox-responsive, metal binding, click chemistry
Azide (B81097)Sodium Azide-CH₂CH₂CH₂N₃Precursor for CuAAC click chemistry

The "grafting-onto" approach is a powerful technique for creating well-defined graft copolymers. researchgate.netnih.gov In this method, pre-synthesized polymer chains with a nucleophilic end-group are reacted with the electrophilic bromopropyl sites on the main polymer backbone. nih.govmdpi.com This strategy allows for precise control over the characteristics of the grafted side chains, such as their molecular weight and composition, as they are synthesized independently. mdpi.com

For example, a living anionic polymerization can be used to create monodisperse polystyrene or poly(methyl methacrylate) chains that are subsequently terminated to introduce a terminal hydroxyl or amine group. These nucleophilic, pre-made polymer chains can then displace the bromide on the poly(1-(3-bromopropyl)-4-ethenylbenzene) backbone, resulting in a graft copolymer. The efficiency of the grafting reaction can sometimes be limited by the steric hindrance of the already attached polymer chains, which can shield the remaining reactive sites. nih.gov This method contrasts with the "grafting-from" approach, where polymerization is initiated from sites on the main chain. researchgate.net

Advanced Orthogonal Functionalization via Click Chemistry

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups, making them ideal for polymer modification. nih.govacs.org The bromopropyl group is a convenient precursor for several click reactions.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent click reaction that forms a stable triazole ring from an azide and a terminal alkyne. nih.govorganic-chemistry.orgnih.gov To utilize this chemistry, the pendant bromopropyl groups on the polymer are first converted into azido (B1232118) groups via nucleophilic substitution with an azide salt, typically sodium azide. This transformation is generally highly efficient.

The resulting azide-functionalized polymer can then be reacted with various alkyne-containing molecules in the presence of a Cu(I) catalyst. organic-chemistry.org This catalyst is often generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) and a reducing agent such as sodium ascorbate. organic-chemistry.org This method allows for the covalent attachment of a vast range of functionalities, including fluorescent dyes, bioactive molecules like peptides, or other polymer chains, onto the polymer backbone with high specificity and efficiency. nih.govacs.org

Table 2: Two-Step CuAAC Modification of Bromopropyl-Functionalized Polymer

StepReactionReagentsIntermediate/Final Product
1AzidationSodium Azide (NaN₃)Poly(1-(3-azidopropyl)-4-ethenylbenzene)
2CuAACAlkyne-functional molecule, CuSO₄, Sodium AscorbateTriazole-linked functional polymer

Thiol-ene and thiol-yne reactions are another set of powerful, radical-mediated click reactions used for polymer modification. rsc.orgnih.gov While the bromopropyl group itself does not directly participate, it can be converted into a functionality that does. For instance, the bromide can be substituted with a nucleophile that also contains an alkene or alkyne, such as allylamine (B125299) or propargylamine.

Alternatively, and more directly, the precursor monomer, this compound, contains a vinyl group that can, in principle, participate in thiol-ene reactions. However, this is more relevant during polymerization or for surface modification of crosslinked materials rather than post-polymerization modification of the linear polymer backbone, where the vinyl groups have already been consumed.

A more common strategy involves modifying the bromopropyl group to introduce a thiol. As mentioned in section 5.1.1, this creates a thiol-functionalized polymer. This polymer can then react with various molecules containing alkene (ene) or alkyne (yne) groups. tandfonline.comacs.org The thiol-ene reaction proceeds via a radical addition mechanism, often initiated by UV light or a thermal initiator, to form a stable thioether linkage. wiley-vch.de This method is orthogonal to many other chemistries and proceeds with high efficiency, allowing for the patterning of surfaces or the introduction of a wide range of functional groups. acs.orgresearchgate.net

Controlled Generation of Charged and Ionic Polymeric Systems

The bromopropyl group is an ideal precursor for the synthesis of charged polymers, particularly cationic polyelectrolytes. These materials are of significant interest for applications ranging from gene delivery and antimicrobial agents to flocculants and ion-exchange resins. nih.gov

The most direct method for creating a cationic polymer from poly(this compound) is through quaternization . This reaction involves treating the polymer with a tertiary amine, such as trimethylamine (B31210) or pyridine. The tertiary amine displaces the bromide, forming a quaternary ammonium salt, which carries a permanent positive charge. The choice of the tertiary amine allows for fine-tuning of the properties of the resulting polyelectrolyte, such as its hydrophobicity and steric bulk. nih.govacs.org

For example, reacting the polymer with N,N-dimethylethanolamine would introduce both a positive charge and a pendant hydroxyl group. The degree of quaternization can be controlled by the reaction stoichiometry and conditions. Incomplete quaternization can result in amphiphilic polymers containing both neutral bromopropyl and charged quaternary ammonium units. These charged polymers exhibit interesting solution behavior, including chain expansion due to electrostatic repulsion, and can form complexes with oppositely charged species. nih.gov

Crosslinking Strategies for Network Formation and Enhanced Stability

The transformation of linear or branched bromopropyl-functionalized polymers, derived from this compound, into robust three-dimensional networks is a critical step for their application in advanced materials. Crosslinking enhances the mechanical integrity, thermal stability, and chemical resistance of the polymers. specialchem.com This is achieved by forming covalent bonds between the polymer chains, creating a more rigid and durable structure. wikipedia.org Various chemical strategies can be employed to achieve this, primarily leveraging the reactive C-Br bond of the bromopropyl group.

One of the most common and effective methods for crosslinking polymers containing benzylic or alkyl halides is through nucleophilic substitution reactions . This approach involves the reaction of the bromopropyl groups with multifunctional nucleophiles. Diamines, polyamines, and dithiols are frequently used as crosslinking agents. For instance, the reaction of two polymer chains bearing bromopropyl groups with a diamine, such as hexamethylenediamine, results in the formation of a stable bridge connecting the two chains. The efficiency of this process depends on factors like the reactivity of the nucleophile, the solvent, and the reaction temperature.

Another powerful strategy is quaternization crosslinking , which is particularly relevant for creating ion-containing networks. In this method, the bromopropyl groups react with tertiary amines that possess at least two amine functionalities. rsc.org For example, a ditertiary amine like N,N,N',N'-tetramethylethylenediamine (TMEDA) can react with the bromopropyl groups on two different polymer chains, forming quaternary ammonium ions that act as covalent crosslinks. rsc.orgresearchgate.net This not only creates a polymer network but also introduces positive charges into the material, making it suitable for applications such as anion exchange membranes. The degree of crosslinking can be controlled by the stoichiometry of the crosslinking agent.

Friedel-Crafts alkylation presents another viable crosslinking pathway for these aromatic polymers. In the presence of a Lewis acid catalyst, the bromopropyl group can be activated to alkylate the aromatic rings of neighboring polymer chains. researchgate.net This process leads to the formation of methylene (B1212753) bridges between the phenyl rings, resulting in a highly crosslinked and thermally stable network. The onset temperature of degradation for crosslinked polystyrene has been shown to increase by as much as 100°C compared to the non-crosslinked polymer. researchgate.net

The table below summarizes various crosslinking strategies that can be applied to bromopropyl-functionalized polymers, based on established chemical reactions for analogous systems.

Table 1: Representative Crosslinking Strategies for Bromopropyl-Functionalized Polymers

Crosslinking Strategy Crosslinking Agent Resulting Linkage Key Features
Nucleophilic Substitution Diamines (e.g., Hexamethylenediamine) Amine Linkage Forms stable, neutral crosslinks. ncsu.edu
Dithiols (e.g., 1,6-Hexanedithiol) Thioether Linkage Creates flexible crosslinks.
Quaternization Crosslinking Ditertiary Amines (e.g., TMEDA) Quaternary Ammonium Introduces positive charges; forms ion-containing networks. rsc.org
Hexamethylenetetramine Quaternary Ammonium Can act as a multi-functional crosslinker, leading to a highly entangled structure. rsc.orgresearchgate.net
Friedel-Crafts Alkylation Lewis Acid (e.g., AlCl₃) Methylene Bridge Produces highly rigid and thermally stable networks. researchgate.net

The choice of crosslinking strategy significantly impacts the final properties of the polymer network. For instance, the use of long, flexible diamines as crosslinkers will result in a more elastomeric network compared to the rigid networks formed through Friedel-Crafts alkylation.

Detailed research findings on analogous systems, such as poly(vinylbenzyl chloride), have demonstrated a clear correlation between the degree of crosslinking and the enhancement of thermal stability. Thermogravimetric analysis (TGA) has shown that crosslinked polystyrenes can exhibit significantly higher decomposition temperatures. researchgate.netmarquette.edu For example, copolymers containing chloride-functionalized styrene (B11656) units that undergo Friedel-Crafts crosslinking show a char yield at 800°C of around 20%, compared to virtually no char for the uncrosslinked polystyrene. researchgate.net

The mechanical properties are also profoundly affected by network formation. The introduction of crosslinks transforms the polymer from a soluble thermoplastic to an insoluble and infusible thermoset. specialchem.com The density of crosslinks directly influences the material's modulus and swelling behavior in solvents. Higher crosslink densities lead to a more rigid material with reduced swelling.

The table below presents data on the thermal stability enhancement observed in crosslinked polystyrene systems, which serves as a strong indicator for the expected behavior of crosslinked poly(this compound).

Table 2: Thermal Stability Data for Crosslinked Polystyrene Analogs

Polymer System Crosslinking Method Onset of Degradation (°C) Char Yield at 800°C (%) Reference
Polystyrene (PS) None ~350 0 researchgate.net
PS with p-hydroxymethylbenzyl chloride Friedel-Crafts Alkylation ~450 10 researchgate.net
PS with chloride functionalized units Friedel-Crafts Alkylation ~450 20 researchgate.net
Methyl methacrylate (B99206) with divinylbenzene (B73037) Copolymerization Enhanced stability Increased char formation marquette.edu

Advanced Materials Applications of Polymers Derived from 1 3 Bromopropyl 4 Ethenylbenzene

Development of Smart and Responsive Polymeric Systems

Electroactive and Redox-Active Polymeric Materials

Polymers derived from 1-(3-bromopropyl)-4-ethenylbenzene are highly suitable precursors for creating electroactive and redox-active materials. The pendant 3-bromopropyl group provides a reactive site for post-polymerization modification, allowing for the covalent attachment of various electroactive species. This strategy enables the design of polymers with tunable electrochemical properties for applications such as energy storage systems, particularly in non-aqueous redox flow batteries (RFBs).

A common approach involves the quaternization of nitrogen-containing redox-active molecules with the bromopropyl group on the polymer backbone. This creates a polymer with covalently bound redox centers. For instance, viologen derivatives can be attached to a poly(vinylbenzyl halide) backbone, which is structurally analogous to poly(this compound). The resulting poly(vinylbenzyl ethylviologen) polymers are highly effective redox-active species. illinois.edu These materials are designed to be soluble in non-aqueous solvents used in RFBs and are size-selected to be retained by a porous separator membrane, which helps to prevent crossover and self-discharge, a common failure mechanism in flow batteries. illinois.edu

Controlled potential bulk electrolysis of these redox-active polymers has shown that a high percentage of the nominal charge (94-99%) is electrochemically accessible, and the materials remain stable upon cycling. illinois.edu The ability to achieve high concentrations of the redox-active polymer in common battery solvents, often exceeding 2.0 M, makes them promising for developing high-energy-density flow batteries. illinois.edu

Another class of redox-active moieties that can be incorporated are stable nitroxide radicals like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). Hyperbranched TEMPO-based polymers have been investigated as catholytes in RFBs. rsc.org These polymers can be synthesized to have high solubility and their compact, branched structure can lead to lower solution viscosity compared to linear analogues at similar concentrations, which is beneficial for pumping and fluid dynamics within the battery. rsc.org While direct synthesis using a this compound backbone is not explicitly detailed in the provided sources, the synthetic routes often involve post-polymerization modification that could be adapted for this polymer. The performance of such polymers is evaluated based on their electrochemical stability, diffusion coefficients, and charge transfer rates.

Table 1: Performance Characteristics of Analogous Redox-Active Polymers for Flow Battery Applications

Polymer SystemRedox-Active MoietyConcentrationKey Performance MetricReference
Poly(vinylbenzyl ethylviologen)Ethylviologen> 2.0 M94-99% accessible charge, stable cycling illinois.edu
Hyperbranched TEMPO-PolymerTEMPO~ 1.0 MSolution Viscosity: ~21 mPas rsc.org
Poly(arylene piperidinium) AEMQuaternary Ammonium (B1175870)N/AHigh Coulombic Efficiencies (>99%) in VRFB researchgate.net

Applications in Separation Technologies and Membrane Science

The reactive nature of the bromopropyl group in poly(this compound) also makes it an excellent candidate for developing materials for separation technologies, particularly for ion-exchange membranes and polymer inclusion membranes (PIMs).

Anion exchange membranes (AEMs) are critical components in various electrochemical technologies, including fuel cells, water electrolysis, and redox flow batteries. nih.govdtu.dk These membranes selectively transport anions while blocking cations. Polymers from this compound can be readily converted into AEMs by reacting the bromopropyl groups with tertiary amines, such as trimethylamine (B31210) or imidazole (B134444) derivatives, to introduce quaternary ammonium or imidazolium (B1220033) cationic groups onto the polymer backbone. nih.gov This process, known as quaternization, imparts fixed positive charges to the polymer, making it an anion conductor.

The performance of these AEMs is determined by their ion conductivity, mechanical strength, and chemical stability, especially in the harsh alkaline environments of many applications. nih.govdtu.dk For example, novel AEMs have been synthesized by cross-linking quaternized polyepichlorohydrin with 1-(3-aminopropyl) imidazole grafted poly(arylene ether ketone). nih.gov This approach creates a reinforced structure with high ion conductivity (up to 0.033 S/cm at 80 °C) and excellent mechanical and thermal stability. nih.gov A similar strategy could be employed using functionalized poly(this compound) as a component to create robust and highly conductive membranes.

Polymer inclusion membranes (PIMs) are another area of application. PIMs are a type of liquid membrane where a carrier molecule (an extractant) is embedded within a polymer matrix. nih.govresearchgate.netmdpi.com These membranes are used for the selective separation of metal ions and organic molecules. nih.govmdpi.com A polymer derived from this compound could serve as the base polymer matrix, or it could be functionalized to act as the carrier itself after modification. For instance, PIMs composed of polyvinyl chloride (PVC) as the base polymer and specific carrier compounds have been successfully used for the removal of phenol (B47542) from aqueous solutions. nih.govmdpi.com By modifying the poly(this compound) backbone with specific chelating agents, novel PIMs with high selectivity for target ions could be developed.

Table 2: Properties of Functionalized Membranes for Separation Applications

Membrane TypeBase Polymer SystemFunctional Group/CarrierTarget ApplicationKey Performance MetricReference
Anion Exchange MembraneQPECH / PAEK-APIImidazolium / Quaternary AmmoniumFuel CellsHydroxide (B78521) Conductivity: 0.033 S/cm (80 °C) nih.gov
Anion Exchange MembranePoly(bis-alkyl piperidinium) / PBIBis-piperidiniumElectrochemical DevicesBromide Conductivity: 67 mS/cm (80 °C) dtu.dk
Polymer Inclusion MembranePVC / Copoly-EDVBCopoly-eugenol divinyl benzene (B151609)Phenol RemovalPhenol transport time of 72h at optimum conditions nih.govmdpi.com
Cation Exchange MembranePerfluorinated MembranePolyaniline (modifier)Ion Separation (Electrodialysis)Increased permselectivity to single-charged cations nih.gov

Computational and Theoretical Studies in Relation to 1 3 Bromopropyl 4 Ethenylbenzene

Molecular Modeling of Monomer Reactivity and Polymerization Pathways

The monomer 1-(3-Bromopropyl)-4-ethenylbenzene possesses three distinct reactive regions: the ethenyl (vinyl) group, the bromopropyl group, and the aromatic benzene (B151609) ring. Molecular modeling can elucidate the reactivity of each site and predict the most likely polymerization pathways.

The primary route to polymerization involves the vinyl group, which is susceptible to radical, cationic, or anionic polymerization methods. Molecular modeling can simulate the approach of an initiator and the subsequent chain propagation steps. These models help determine the activation energy for initiation and the stereochemical outcome of monomer addition (e.g., isotactic, syndiotactic, or atactic placement), which significantly influences the final polymer's properties. kit.edu

Beyond simple vinyl polymerization, the bromopropyl group offers a site for post-polymerization modification. This alkyl halide moiety is susceptible to nucleophilic substitution reactions. Modeling can predict the feasibility of these reactions, allowing for the computational design of functionalized polymers. For instance, the bromine atom can be replaced by other functional groups like azides, amines, or thiols, transforming the initial polymer into a more complex material.

Furthermore, computational packages like PolySMart, which utilize coarse-grained molecular dynamics, can simulate the entire polymerization process. tue.nl Such tools can model the evolution of polymer structures, including complex architectures like branched or crosslinked networks, by simulating the reactions between functional groups under user-defined conditions. tue.nl This allows for the exploration of polymerization kinetics and the generation of well-equilibrated polymer models for further study. tue.nl

Quantum Chemical Calculations for Electronic Structure and Reaction Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the electronic properties and intrinsic reactivity of this compound. semanticscholar.orgresearchgate.net These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Methods like DFT with the B3LYP functional can be used to optimize the molecule's ground-state geometry, predicting bond lengths and angles. semanticscholar.orgiosrjournals.org For a molecule like this compound, these calculations would reveal the precise geometry of the propyl chain, the planarity of the vinyl group relative to the benzene ring, and any electronic effects the substituents have on the aromatic system.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. iosrjournals.org A smaller gap suggests the molecule is more polarizable and more likely to undergo electronic transitions. Mapping the electrostatic potential (ESP) onto the electron density surface can identify nucleophilic (negative potential) and electrophilic (positive potential) sites, predicting how the monomer will interact with other reagents. iosrjournals.org For example, a significant negative charge on the bromine atom would indicate its susceptibility to nucleophilic attack. aun.edu.eg

The table below shows exemplary data that could be obtained from DFT calculations on this compound, based on findings for analogous structures. semanticscholar.org

ParameterDescriptionPredicted Value / Finding
Optimized Geometry Calculation of the most stable 3D arrangement of atoms.Provides precise bond lengths (e.g., C=C, C-Br) and bond angles, revealing any steric strain.
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.Localized primarily on the vinyl-substituted benzene ring, indicating this is the likely site for electrophilic attack or oxidation.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Potentially localized around the bromopropyl group or the antibonding orbitals of the aromatic system.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Indicates the molecule's stability and the energy required for electronic excitation, relevant for photochemical reactions. iosrjournals.org
Mulliken Atomic Charges Calculated partial charge on each atom.Would likely show a partial positive charge on the carbon bonded to bromine and a negative charge on the bromine atom, confirming the C-Br bond's polarity.
Reaction Energetics Calculation of the change in energy during a reaction.Can determine the activation barriers and reaction enthalpies for polymerization initiation and propagation, as well as for nucleophilic substitution at the C-Br bond.

Simulation of Polymer Conformation, Chain Dynamics, and Intermolecular Interactions

Once this compound is polymerized, atomistic and coarse-grained molecular dynamics (MD) simulations are used to explore the structure and dynamics of the resulting polymer chains. mdpi.com These simulations model the movement of atoms and molecules over time, governed by a force field that describes the interactions between them.

MD simulations can predict the conformation of single polymer chains and their behavior in bulk (melt) or in solution. tue.nl In the bulk amorphous state, simulations would reveal the radius of gyration (a measure of chain size) and the complex entanglements between chains. For polymers adsorbed on a surface, simulations can characterize the formation of "trains" (adsorbed segments), "loops" (segments connecting trains), and "tails" (dangling chain ends), which are crucial for understanding adhesion and surface coating applications. mdpi.com

Theoretical Prediction of Structure-Property Relationships in Derived Polymers

A primary goal of computational polymer science is to establish clear structure-property relationships, enabling the design of new materials with specific performance characteristics. rsc.org By systematically varying the molecular structure in simulations, one can predict its effect on macroscopic properties.

For polymers derived from this compound, theoretical models can connect molecular features to bulk properties. For example, the bulky phenyl and bromopropyl side groups would likely result in an amorphous polymer with a high glass transition temperature (Tg) due to restricted chain mobility. The polarity imparted by the C-Br bonds would be expected to increase the polymer's dielectric constant and potentially its solubility in polar solvents.

Furthermore, should the bromine atom be substituted in a post-polymerization modification, simulations can predict the properties of the new functionalized polymer. Replacing bromine with a long alkyl chain could lower the Tg and make the polymer more flexible, while introducing a group capable of hydrogen bonding could dramatically increase its mechanical strength and thermal stability. udel.edu This predictive capability is a cornerstone of modern materials design. rsc.org

The following table outlines the expected relationships between the structural features of poly(this compound) and its predicted properties.

Structural FeaturePredicted Bulk PropertyRationale
Polystyrene-like Backbone High mechanical stiffness, brittleness.The rigid backbone common to vinyl polymers with bulky side groups restricts chain motion.
Pendant Phenyl Rings High Refractive Index, π-π stacking.Aromatic rings increase the polymer's ability to bend light and promote intermolecular interactions, affecting chain packing and thermal stability. aun.edu.eg
Bromopropyl Side Chains Increased Glass Transition Temperature (Tg), Specific Density.The bulky and polar side chains hinder segmental rotation and add mass, raising the temperature required for the material to transition from a glassy to a rubbery state.
Carbon-Bromine Bond Chemical reactivity, flame retardancy, higher dielectric constant.The polar C-Br bond provides a site for further functionalization and its presence can quench combustion and increase the material's ability to store electrical energy.
Overall Chain Architecture Amorphous morphology.The irregular placement of the bulky side groups is likely to prevent the chains from packing into an ordered crystalline lattice, leading to a transparent, amorphous solid. rsc.org

Future Research Directions and Emerging Paradigms

Integration with Sustainable Chemistry Principles and Green Synthesis Methodologies

The chemical industry is increasingly adopting sustainable practices, and the synthesis of 1-(3-Bromopropyl)-4-ethenylbenzene is no exception. Future research will likely focus on developing greener synthesis routes that minimize waste, reduce energy consumption, and utilize renewable resources. This includes exploring biocatalytic methods and employing less hazardous solvents and reagents. The principles of atom economy, which maximize the incorporation of all materials used in the process into the final product, will be a key consideration in designing these new synthetic pathways.

Exploration of Novel Polymerization Techniques for Precision Macromolecular Control

The unique structure of this compound, featuring both a polymerizable ethenyl group and a reactive bromopropyl group, makes it an ideal monomer for creating well-defined polymers. Advanced polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are expected to be instrumental. These methods allow for precise control over the polymer's molecular weight, architecture, and functionality. This level of control is crucial for tailoring the material properties for specific high-performance applications.

Expansion of Post-Polymerization Modification Repertoire and Applications

The bromopropyl group in polymers derived from this compound provides a versatile handle for post-polymerization modification. This allows for the introduction of a wide range of chemical functionalities after the initial polymerization process. Future research will aim to expand the library of these modification reactions, enabling the creation of an even broader array of functional polymers. This could include grafting other polymer chains to create complex architectures or introducing bioactive molecules for biomedical applications.

Rational Design of Functionalized Styrene (B11656) Monomers for Next-Generation Materials

The insights gained from studying this compound will inform the rational design of new functionalized styrene monomers. By systematically varying the type and position of functional groups on the styrene core, researchers can fine-tune the properties of the resulting polymers. This approach, guided by computational modeling and a deep understanding of structure-property relationships, will be key to developing the next generation of advanced materials with tailored functionalities for a wide range of applications, from electronics and energy storage to drug delivery and tissue engineering.

Compound Name
This compound
1-Bromo-4-(3-bromopropyl)benzene chemsrc.com
1-(3-Bromopropyl)-4-ethoxy-3-ethylbenzene nih.gov
(3-Bromopropyl)benzene nih.gov
1-(3-Bromopropyl)-4-methoxybenzene sigmaaldrich.com
1-Bromo-4-(3-chloropropyl)benzene chemicalbook.com
1-phenylpropan-1-one chegg.com
(1-bromopropyl)benzene chegg.comchemsrc.com
propargyl bromide plos.org
p-Bromopropylbenzene youtube.com
1-chloro propane (B168953) youtube.com

Q & A

Basic: What are the common synthetic routes for 1-(3-Bromopropyl)-4-ethenylbenzene?

Methodological Answer:
The synthesis typically involves alkylation or coupling reactions. For example:

  • Allylic Bromination : React 4-ethenylbenzene derivatives with N-bromosuccinimide (NBS) under radical initiation to introduce the bromopropyl group .
  • Cross-Coupling : Use Suzuki-Miyaura coupling between a brominated aryl precursor and a vinyl boronic ester, catalyzed by Pd(PPh₃)₄ in THF/Na₂CO₃ .
  • Stepwise Functionalization : Start with 4-bromostyrene, perform a Grignard reaction with 3-bromopropylmagnesium bromide, followed by purification via column chromatography (silica gel, hexane/EtOAc) .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃) identify the ethenyl (δ 5.2–5.8 ppm) and bromopropyl (δ 3.4–3.6 ppm) groups. DEPT-135 confirms CH₂/CH₃ environments .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~242.0) and fragmentation patterns .
  • IR Spectroscopy : C-Br stretch (~600 cm⁻¹) and C=C stretch (~1620 cm⁻¹) validate functional groups .

Advanced: How to resolve contradictions in crystallographic data during structure determination?

Methodological Answer:

  • SHELX Refinement : Use SHELXL for small-molecule refinement. Adjust thermal parameters (U_eq) and occupancy factors to address disordered bromine atoms .
  • ORTEP Visualization : Generate thermal ellipsoid plots via ORTEP-3 to assess positional errors. Overlay multiple datasets to identify outliers .
  • Twinning Analysis : If data suggests twinning (e.g., high Rint), apply twin law matrices (e.g., -h, -k, l) in SHELXL to improve R-factors .

Advanced: What strategies optimize reaction yields for substitution reactions involving the bromopropyl group?

Methodological Answer:

  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states in SN2 reactions .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) for nucleophilic substitutions with NaN₃ or KCN .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation. Monitor via TLC (hexane:EtOAc 4:1) .

Basic: What are the typical applications of this compound in medicinal chemistry?

Methodological Answer:

  • Enzyme Inhibition : The bromopropyl group acts as a leaving group in covalent inhibitors (e.g., targeting cysteine proteases) .
  • Probe Synthesis : Incorporate into fluorescent tags via Suzuki coupling to track biomolecule interactions .
  • SAR Studies : Modify the ethenyl group to explore steric effects on receptor binding .

Advanced: How to analyze stereochemical outcomes in addition reactions of the ethenyl group?

Methodological Answer:

  • Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane/i-PrOH 90:10) to determine ee% .
  • DFT Calculations : Use Gaussian09 to model transition states (B3LYP/6-31G*) and predict regioselectivity (Markovnikov vs. anti-) .
  • NOESY NMR : Identify spatial proximity between ethenyl protons and adjacent substituents to confirm stereochemistry .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood due to potential respiratory irritation .
  • Spill Management : Absorb with vermiculite, neutralize with 10% Na₂S₂O₃, and dispose as halogenated waste .
  • Toxicity Screening : Follow OECD 423 guidelines for acute oral toxicity testing in rodent models .

Advanced: What computational methods validate substituent electronic effects on reactivity?

Methodological Answer:

  • Hammett Analysis : Calculate σ⁺ values for substituents to correlate with reaction rates in electrophilic substitutions .
  • Frontier Molecular Orbital (FMO) Theory : Use Gaussian to compute HOMO/LUMO energies and predict sites for nucleophilic/electrophilic attacks .
  • NBO Analysis : Quantify hyperconjugation effects (e.g., C-Br σ* interactions) using NBO 6.0 .

Basic: How to troubleshoot purification challenges in synthesizing this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane → 20% EtOAc). Monitor fractions by TLC (Rf ~0.3) .
  • Recrystallization : Dissolve in hot ethanol, cool to −20°C, and filter to remove polymeric byproducts .
  • Distillation : For volatile impurities, perform vacuum distillation (bp ~150°C at 10 mmHg) .

Advanced: How does the bromopropyl group influence cross-coupling reactivity?

Methodological Answer:

  • Steric Effects : The bulky bromopropyl group slows oxidative addition in Pd-catalyzed couplings. Use bulky ligands (XPhos) to mitigate .
  • Leaving Group Ability : Br⁻ is a superior leaving group compared to Cl⁻, enabling efficient Stille couplings with organotin reagents .
  • Side Reactions : Competing elimination (to form allylic derivatives) can occur; suppress with K₂CO₃ as a mild base .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.